((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone
Description
The compound ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone features a bicyclic 8-azabicyclo[3.2.1]octane core with a phenylsulfonyl group at the 3-position and a thiophen-3-yl methanone moiety at the 8-position. This structure combines a rigid bicyclic framework with electron-withdrawing (sulfonyl) and aromatic (thiophene) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c20-18(13-8-9-23-12-13)19-14-6-7-15(19)11-17(10-14)24(21,22)16-4-2-1-3-5-16/h1-5,8-9,12,14-15,17H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDZFNLNCAQJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic octane structure functionalized with a phenylsulfonyl group and a thiophen-3-yl methanone moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Molecular Formula: C17H19NO3S
Molecular Weight: 317.4 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is particularly crucial for these interactions, enhancing binding affinity and selectivity.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections.
- Receptor Modulation: Interaction with G protein-coupled receptors (GPCRs) could modulate signaling pathways relevant to numerous physiological processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that structurally related sulfonamide derivatives possess activity against various bacterial strains, suggesting potential use in treating infections.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells through the modulation of key signaling pathways. The ability to inhibit specific enzymes involved in tumor growth could make it a candidate for further development in oncology.
Case Studies
-
Antibacterial Screening:
A study conducted on similar bicyclic compounds demonstrated their efficacy against multidrug-resistant bacterial strains, highlighting their potential as new antimicrobial agents. -
Cytotoxicity Assessment:
In vitro assays revealed that the compound exhibited cytotoxic effects on several cancer cell lines, indicating a need for further investigation into its mechanisms and potential therapeutic applications.
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
(4-Chlorophenyl)((1R,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone () Substituents: 4-Chlorophenyl methanone, phenylamino at C3. Activity: Demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative strains .
UE2343 () Structure: [(1R,5S)-3-hydroxy-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-8-yl]-[5-(1H-pyrazol-4-yl)thiophen-3-yl]methanone. Substituents: Pyrimidinyl-hydroxy at C3, pyrazole-thiophene at C7. Activity: Investigated for 11β-hydroxysteroid dehydrogenase (11β-HSD1) inhibition in Alzheimer’s disease models . Key Difference: Hydroxy-pyrimidine substituent may enhance hydrogen bonding with enzymatic targets compared to phenylsulfonyl.
(2-Chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone () Substituents: 2-Chlorophenyl methanone, methylsulfonyl at C3. Molecular Weight: 327.8 g/mol vs. ~363 g/mol for the target compound. Key Difference: Smaller methylsulfonyl group (vs.
PF-06700841 () Structure: ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone. Activity: Dual TYK2/JAK1 inhibitor for autoimmune diseases. Key Difference: Diazabicyclo core and pyrimidine substituent enable kinase selectivity, contrasting with the phenylsulfonyl-thiophene motif .
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Methylsulfonyl (): Reduces steric bulk, possibly improving metabolic stability. Hydroxy-pyrimidine (UE2343): Introduces hydrogen-bonding capability, critical for 11β-HSD1 inhibition .
- C8 Substituents: Thiophen-3-yl (Target): Aromatic heterocycle with moderate lipophilicity, balancing solubility and membrane penetration. Pyrazole-thiophene (UE2343): Adds hydrogen-bond acceptors/donors, enhancing target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
